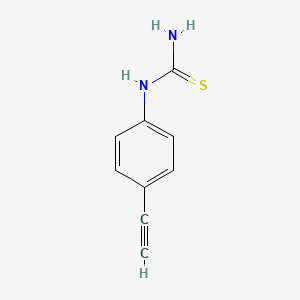

(4-Ethynylphenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

(4-ethynylphenyl)thiourea |

InChI |

InChI=1S/C9H8N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h1,3-6H,(H3,10,11,12) |

InChI Key |

MBUOOMRVMNPAIQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

(4-Ethynylphenyl)thiourea synthesis and characterization

An in-depth technical guide on the synthesis and characterization of (4-Ethynylphenyl)thiourea, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound featuring both a terminal alkyne and a thiourea functional group. The thiourea moiety is a well-known pharmacophore present in a wide array of biologically active compounds, exhibiting properties including antibacterial, anticancer, and antioxidant activities.[1][2][3] The ethynyl group serves as a versatile chemical handle, notably for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the straightforward conjugation of this molecule to other entities.[4] This combination of functionalities makes this compound a valuable building block in medicinal chemistry for the development of targeted therapeutics and chemical probes. This guide details a common synthetic route and provides comprehensive characterization data for the title compound.

Synthesis of this compound

The synthesis of N-aryl thioureas can be accomplished through several methods, including the reaction of anilines with isothiocyanates or thioacylation agents.[5] A robust and frequently employed method involves the reaction of the primary aromatic amine with ammonium thiocyanate in an acidic medium.[6] This protocol outlines the synthesis of this compound starting from commercially available 4-ethynylaniline.

Experimental Protocol

Materials:

-

4-Ethynylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Standard reflux and filtration apparatus

Procedure:

-

Reaction Setup: A solution of 4-ethynylaniline (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Ammonium thiocyanate (1.1 eq) is added to the stirred solution.

-

Acidification and Reflux: Concentrated hydrochloric acid is added dropwise to catalyze the reaction. The mixture is then heated to reflux (approximately 78 °C) and maintained for 4-6 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water to remove inorganic impurities. Further purification is achieved by recrystallization from an ethanol/water mixture to yield this compound as a pure solid.

Caption: General workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by standard analytical techniques. The expected data are summarized in the table below.

| Analysis | Expected Result |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol [7] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 98-102 °C (for starting material 4-ethynylaniline); product melting point is expected to be significantly higher. For example, the related N-phenylthiourea melts at 154 °C.[8] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.7 (s, 1H, Ar-NH-), ~7.9 (br s, 2H, -NH₂), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.1 (s, 1H, C≡CH). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~181 (C=S)[9], ~139 (Ar-C), ~133 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~83 (Ar-C≡C), ~80 (C≡CH). |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~3280 (≡C-H stretch), ~2105 (C≡C stretch), ~1600 (aromatic C=C stretch), ~1540 (N-H bend), ~1300 (C=S stretch).[10][11] |

| Mass Spec. (ESI+) | m/z: 177.05 [M+H]⁺. |

Biological Context and Potential Applications

Thiourea derivatives are recognized for their wide spectrum of biological activities and their ability to interact with various biological targets.[12] They are known inhibitors of several enzymes, including tyrosinase and urease, and possess anticancer and antimicrobial properties.[10][13] The mechanism of action often involves the thiocarbonyl sulfur and the N-H protons acting as hydrogen bond acceptors and donors, respectively, facilitating binding to enzyme active sites.[3] The presence of the ethynyl group on this compound allows it to be used as a chemical reporter to identify its cellular binding partners via bioorthogonal ligation strategies.

A hypothetical mechanism of action could involve the inhibition of a key cellular enzyme, such as a protein kinase, which is a common target in drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions : Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (4-Ethynylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of (4-Ethynylphenyl)thiourea

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of published data for various thiourea derivatives, particularly those containing phenyl and substituted phenyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Thiourea) | 7.30 - 8.50 | Broad Singlet | Chemical shift can be concentration-dependent and may exchange with D₂O. |

| NH₂ (Thiourea) | 5.50 - 6.30 | Broad Singlet | Chemical shift can be concentration-dependent and may exchange with D₂O. |

| Aromatic-H (ortho to Thiourea) | ~7.50 - 7.70 | Doublet | |

| Aromatic-H (meta to Thiourea) | ~7.30 - 7.50 | Doublet | |

| Ethynyl-H | ~3.10 - 3.30 | Singlet | The acetylenic proton is typically a sharp singlet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=S (Thiocarbonyl) | 178 - 184 | This is a highly characteristic peak for the thiourea functional group. |

| Aromatic-C (ipso to Thiourea) | ~138 - 142 | |

| Aromatic-C (ortho to Thiourea) | ~124 - 128 | |

| Aromatic-C (meta to Thiourea) | ~129 - 133 | |

| Aromatic-C (para to Thiourea, attached to ethynyl) | ~120 - 123 | |

| Ethynyl-C (ipso to Phenyl) | ~82 - 86 | |

| Ethynyl-C (terminal) | ~78 - 82 |

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Thiourea) | 3200 - 3400 | Medium to Strong, Broad |

| C≡C-H Stretch (Ethynyl) | 3250 - 3350 | Strong, Sharp |

| C≡C Stretch (Ethynyl) | 2100 - 2150 | Weak to Medium, Sharp |

| C=S Stretch (Thiocarbonyl) | 1200 - 1400 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-H Bending (out-of-plane) | 800 - 850 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Notes |

| 176 | [M]⁺ | Molecular ion peak. |

| 159 | [M - NH₃]⁺ | Loss of ammonia from the thiourea moiety. |

| 116 | [C₈H₄N]⁺ | Fragmentation of the phenyl isothiocyanate portion. |

| 102 | [C₈H₆]⁺ | Phenylacetylene fragment. |

Experimental Protocols

The following sections detail the proposed synthesis of this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

This synthesis is a two-step process involving the formation of an isothiocyanate intermediate followed by its reaction with ammonia.

Step 1: Synthesis of 4-Ethynylphenyl isothiocyanate

-

To a solution of 4-ethynylaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add thiophosgene (1.1 equivalents) dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude 4-ethynylphenyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

The crude 4-ethynylphenyl isothiocyanate is dissolved in a suitable solvent like acetone.

-

A concentrated aqueous solution of ammonia (excess) is added dropwise to the isothiocyanate solution.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The resulting precipitate of this compound is collected by filtration, washed with water, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer.

-

The sample should be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Mass spectra can be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

-

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound using various spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide on (4-Ethynylphenyl)thiourea: Synthesis, Structure, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)thiourea is a member of the thiourea class of organic compounds, characterized by a central thiocarbonyl group flanked by two nitrogen atoms. The presence of the ethynylphenyl moiety suggests its potential as a building block in medicinal chemistry and materials science, where the ethynyl group can be utilized for further functionalization, for instance, through click chemistry. This guide provides a comprehensive overview of the available technical information on this compound, including a representative crystal structure of a related compound, a general synthesis protocol, and an exploration of the biological activities associated with the broader class of thiourea derivatives.

Crystal Structure Analysis

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources indicates that the specific crystal structure of this compound has not been reported in the peer-reviewed scientific literature to date.

To provide relevant structural insights for researchers, the crystallographic data for a closely related and well-characterized compound, N,N'-diphenylthiourea (Thiocarbanilide) , is presented below as a representative example of an N,N'-diarylthiourea.[1][2][3] The structural parameters of N,N'-diphenylthiourea can offer a valuable reference point for computational modeling and understanding the potential solid-state packing of this compound.

Representative Crystal Structure: N,N'-Diphenylthiourea

The crystal structure of N,N'-diphenylthiourea reveals key features common to this class of compounds, including the near-planarity of the thiourea backbone and the formation of intermolecular hydrogen bonds.

Table 1: Crystallographic Data for N,N'-Diphenylthiourea

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂N₂S |

| Formula Weight | 228.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.586(2) |

| b (Å) | 7.689(1) |

| c (Å) | 13.204(2) |

| α (°) | 90 |

| β (°) | 114.39(1) |

| γ (°) | 90 |

| Volume (ų) | 1163.5(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.302 |

| Absorption Coefficient (mm⁻¹) | 0.268 |

| F(000) | 480 |

Data sourced from a representative entry in the Cambridge Structural Database (CSD). Exact values may vary slightly between different reported structures.

Experimental Protocols: Synthesis of N-Arylthioureas

While a specific, detailed protocol for the synthesis of this compound is not explicitly available in the searched literature, a general and widely applicable method for the synthesis of N-arylthioureas involves the reaction of an amine with an isothiocyanate.[4][5][6] This approach is expected to be effective for the preparation of this compound from 4-ethynylaniline.

General Synthesis of N-(4-Ethynylphenyl)thiourea

This protocol is adapted from general methods for the synthesis of N-substituted thioureas.

1. Preparation of the Isothiocyanate Intermediate (if not commercially available):

A common route to in-situ generate an isothiocyanate is from the corresponding primary amine using carbon disulfide.[7][8] Alternatively, acyl isothiocyanates can be generated from acid chlorides and a thiocyanate salt.[4]

2. Reaction of Amine with Isothiocyanate:

The most direct route involves the reaction of a primary amine with an isothiocyanate. For the synthesis of this compound, this would involve the reaction of ammonia with 4-ethynylphenyl isothiocyanate, or the reaction of 4-ethynylaniline with a thiocyanate source. A general procedure is as follows:

-

To a solution of the primary amine (e.g., 4-ethynylaniline) in a suitable solvent (e.g., ethanol, acetone, or dichloromethane), an equimolar amount of an isothiocyanate (e.g., phenyl isothiocyanate for N-phenyl-N'-(4-ethynylphenyl)thiourea, or a thiocyanate salt to generate the isothiocyanate in situ) is added.[4][9]

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[4]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]

Biological Activities and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activities or the involvement of this compound in any signaling pathways. However, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[11][12][13][14] This suggests that this compound could be a candidate for biological screening.

Potential Biological Activities of Thiourea Derivatives

Thiourea derivatives have been reported to possess a diverse array of pharmacological properties, making them attractive scaffolds for drug discovery.[11][14] Some of the key reported activities include:

-

Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11][14] Their mechanisms of action are varied and can involve the inhibition of enzymes crucial for cancer cell proliferation.[14]

-

Antibacterial and Antifungal Activity: The thiourea moiety is a common feature in compounds with antimicrobial properties.[15]

-

Antiviral Activity: Certain thiourea derivatives have been investigated for their potential to inhibit viral replication.

-

Anti-inflammatory Activity: Some compounds have shown promise as anti-inflammatory agents.[12][13]

-

Enzyme Inhibition: Thioureas are known to interact with various enzymes, and this has been a key area of research for their therapeutic applications.[14]

The diverse biological activities of thiourea derivatives stem from their ability to form hydrogen bonds and coordinate with metal ions, which allows them to interact with biological targets such as enzymes and receptors.[14]

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides essential information for researchers interested in this compound. The representative crystallographic data of N,N'-diphenylthiourea offers a valuable structural template. The outlined synthesis protocol provides a practical starting point for its preparation. Furthermore, the extensive biological activities reported for the broader class of thiourea derivatives underscore the potential of this compound as a molecule of interest for further investigation in drug discovery and development. Future studies elucidating its crystal structure and biological profile are warranted to fully explore its potential applications.

References

- 1. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiourea, N,N'-diphenyl- [webbook.nist.gov]

- 3. Thiocarbanilide - Wikipedia [en.wikipedia.org]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. ijacskros.com [ijacskros.com]

- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(4-Ethynylphenyl)thiourea: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of (4-Ethynylphenyl)thiourea is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, theoretical prediction methodologies, and standard experimental protocols for characterization.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, combining the versatile thiourea moiety with a reactive ethynylphenyl group. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, anticancer, and antioxidant properties.[1] The ethynyl group offers a site for further chemical modification, such as "click" chemistry, making it a valuable building block for more complex molecules. A thorough understanding of its solubility and stability is paramount for its application in drug development, formulation, and material design. This technical guide outlines the predicted physicochemical properties of this compound and provides detailed protocols for its empirical determination.

Solubility Profile

Inferred Solubility Characteristics

The presence of the nonpolar phenyl and ethynyl groups suggests that this compound will likely exhibit poor solubility in aqueous solutions. The thiourea moiety, while capable of hydrogen bonding, is not sufficient to overcome the hydrophobicity of the rest of the molecule. The solubility is expected to be higher in polar aprotic and some polar protic organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are excellent at solvating polar functional groups like thiourea and can also interact favorably with the aromatic ring. N-Phenylthiourea, a similar compound, shows good solubility in DMF and DMSO.[2] |

| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl group can hydrogen bond with the thiourea, but the overall polarity may be less favorable than polar aprotic solvents for the entire molecule. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The molecule possesses significant polarity from the thiourea group, making it unlikely to dissolve well in nonpolar solvents. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low to Insoluble | The hydrophobic nature of the ethynylphenyl group will likely dominate, leading to poor aqueous solubility. N-Phenylthiourea has a reported water solubility of approximately 2.47 g/L at 25°C.[3] |

Computational Solubility Prediction

In the absence of experimental data, computational methods can provide valuable estimates of solubility. These approaches range from statistical models to more rigorous physics-based simulations.[4][5]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use a large dataset of compounds with known solubilities to train machine learning algorithms.[6] By inputting the structure of this compound, these models can predict its solubility based on molecular descriptors.

-

Thermodynamics-Based Methods: These methods calculate the free energy of solvation to predict solubility. This can be achieved through molecular dynamics (MD) simulations, which model the interactions between the solute and solvent molecules over time.[7][8]

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a novel compound is the shake-flask method, followed by a suitable analytical quantification technique.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The solid should be in a fine powder form to maximize surface area.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the collected filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring its safety and efficacy. The stability of this compound will be influenced by factors such as temperature, pH, light, and oxidative stress.

Inferred Stability Characteristics

-

Thermal Stability: Aromatic compounds and thiourea derivatives generally exhibit moderate to good thermal stability. However, the ethynyl group can be reactive at elevated temperatures, potentially leading to polymerization or other reactions. Aromatic ethynyl compounds can undergo curing at temperatures above 300°C.[9]

-

pH Stability (Hydrolysis): The thiourea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of (4-ethynylphenyl)amine and other degradation products. Phenylthiourea itself is considered stable under normal conditions.[3][10]

-

Photostability: The presence of the aromatic ring and the conjugated system with the ethynyl group suggests a potential for photosensitivity. Aromatic compounds can absorb UV light, which may lead to photodegradation.

-

Oxidative Stability: The sulfur atom in the thiourea group is susceptible to oxidation, which could lead to the formation of sulfoxides or other oxidized species.

Computational Degradation Prediction

Software tools can predict potential degradation pathways and products based on the chemical structure of a compound and the applied stress conditions.

-

Zeneth®: This is a commercially available software that uses a knowledge base of chemical degradation reactions to predict the likely degradation products of a given molecule under various stress conditions (e.g., hydrolysis, oxidation, photolysis).[11][12][13] Running a simulation for this compound in Zeneth could provide valuable insights into its potential degradation pathways.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[14]

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored under normal conditions.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and heat (e.g., at 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat (e.g., at 60°C).

-

Oxidation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Stress: Heat the solution (e.g., at 60°C or higher).

-

Photostability: Expose the solution to a light source that meets ICH Q1B requirements (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[15][16] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) is often used to identify the structures of the degradation products.

Caption: Forced Degradation Experimental Workflow.

Conclusion

While direct experimental data for this compound is scarce, a combination of inferences from structurally related compounds, computational predictions, and established experimental protocols provides a solid framework for its characterization. It is predicted to be a compound with low aqueous solubility but good solubility in polar aprotic solvents. Its stability is likely to be moderate, with potential degradation pathways involving hydrolysis, oxidation, and photolysis. The experimental protocols and theoretical approaches outlined in this guide offer a clear path forward for researchers to thoroughly characterize the solubility and stability of this compound, enabling its effective use in drug development and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]

- 13. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. q1scientific.com [q1scientific.com]

A Technical Guide to the Quantum Chemical Calculations of (4-Ethynylphenyl)thiourea

Disclaimer: As of the latest literature search, specific quantum chemical calculations for (4-Ethynylphenyl)thiourea have not been published. This guide provides a comprehensive framework based on established methodologies and representative data from studies on analogous thiourea derivatives. The presented quantitative data is illustrative and intended to serve as a realistic projection for the target molecule.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth overview of the theoretical investigation of this compound using quantum chemical calculations. The methodologies, data, and visualizations provided are based on common practices in computational chemistry for similar molecular structures.

Introduction

Thiourea derivatives are a significant class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry.[1] The introduction of an ethynylphenyl group to the thiourea scaffold is of particular interest, as this functional group can modulate electronic properties, lipophilicity, and potential interactions with biological targets. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the structural, electronic, and spectroscopic properties of this compound, offering insights that can guide further experimental research and drug design efforts.

This guide outlines the standard computational protocols, expected outcomes, and data presentation for a thorough quantum chemical analysis of this compound.

Experimental and Computational Protocols

A combined experimental and computational approach is crucial for a comprehensive understanding of the molecule. Experimental data serves to validate the computational results.

Synthesis of this compound (Illustrative)

A common method for the synthesis of N-aryl thioureas involves the reaction of an amine with an isothiocyanate.

-

Starting Materials: 4-Ethynylaniline and a suitable isothiocyanate source (e.g., benzoyl isothiocyanate followed by hydrolysis, or ammonium thiocyanate).

-

Reaction: 4-Ethynylaniline is dissolved in a suitable solvent (e.g., ethanol, THF). An equimolar amount of the isothiocyanate reagent is added.

-

Reaction Conditions: The mixture is typically stirred at room temperature or refluxed for several hours.

-

Purification: The resulting solid is filtered, washed with a non-polar solvent (e.g., hexane) to remove impurities, and can be further purified by recrystallization.

-

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Spectroscopic Characterization

-

FT-IR Spectroscopy: To identify characteristic vibrational modes, such as N-H, C=S, and the ethynyl C≡C and C-H stretches.

-

NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties of the molecule in a suitable solvent.

Density Functional Theory (DFT) is the most common and effective method for quantum chemical calculations of molecules of this size.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such systems.[2]

-

Basis Set: The 6-311++G(d,p) basis set is a good choice, providing a balance between accuracy and computational cost for geometry optimization and electronic property calculations.

-

Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Properties: Key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

-

Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Data Presentation

Quantitative data from the calculations should be summarized in tables for clarity and ease of comparison with potential experimental data.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=S | 1.682 |

| C-N (Thiourea) | 1.375 | |

| C-N (Phenyl) | 1.401 | |

| C≡C | 1.208 | |

| C-C (Phenyl-Ethynyl) | 1.430 | |

| Bond Angles | N-C-N | 117.5 |

| C-N-H | 120.3 | |

| C-C≡C | 178.9 | |

| Dihedral Angle | N-C-N-C (Phenyl) | 175.4 |

Note: These values are representative and based on similar thiourea derivatives.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3350 - 3150 | N-H stretching |

| ν(C≡C) | ~2110 | Ethynyl C≡C stretching |

| ν(C=S) | ~1590 | Thioamide C=S stretching |

| δ(N-H) | ~1550 | N-H bending |

| ν(C-N) | ~1450 | C-N stretching |

Note: Predicted frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 3.87 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.98 |

| Electronegativity (χ) | 3.915 |

| Chemical Hardness (η) | 1.935 |

Note: These values are illustrative and provide insights into the molecule's reactivity and electronic transitions.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the computational workflow and the relationships between calculated properties.

Caption: Computational workflow for quantum chemical analysis.

Caption: Relationship between electronic properties and reactivity.

Conclusion

The quantum chemical investigation of this compound, guided by the principles outlined in this document, can provide significant insights into its molecular properties. By employing DFT calculations, researchers can predict its geometry, vibrational spectra, and electronic characteristics. This theoretical data, especially when validated by experimental findings, is invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of new therapeutic agents. The methodologies and data presented here serve as a robust starting point for any future computational studies on this specific molecule.

References

An In-depth Technical Guide to the Thermal Properties of (4-Ethynylphenyl)thiourea and Related Aromatic Thioureas

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the thermal properties of (4-Ethynylphenyl)thiourea. Consequently, this guide provides a generalized overview based on the analysis of closely related aromatic thiourea derivatives. The experimental protocols and thermal data presented herein are representative of this class of compounds and should be adapted and verified for the specific molecule of interest.

Introduction

Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and chemical synthesis.[1] Their biological activities, which include anticancer, antibacterial, and antiviral properties, often stem from their ability to form strong hydrogen bonds and coordinate with metal ions.[2] The thermal stability and decomposition profile of these compounds are critical parameters that influence their storage, formulation, and application, particularly in drug development where thermal processing is common.

This technical guide outlines the general methodologies for the synthesis and thermal characterization of aromatic thioureas, providing a framework for the investigation of this compound.

General Synthesis of Aromatic Thioureas

A common and effective method for the synthesis of N-arylthioureas involves the reaction of an aniline derivative with a source of thiocyanate. A representative protocol is provided below.

Experimental Protocol: Synthesis of a Substituted Phenylthiourea

This protocol describes a general method for the synthesis of a substituted phenylthiourea from the corresponding aniline.[3]

Materials:

-

Substituted aniline (e.g., 4-ethynylaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium thiocyanate (NH₄SCN)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 0.1 moles of the substituted aniline in 25 mL of deionized water and 9 mL of concentrated HCl.

-

Heat the mixture to 60-70°C for approximately 1 hour.[3]

-

Cool the resulting solution in an ice bath for 1 hour.

-

Slowly add 0.1 moles of ammonium thiocyanate to the cooled solution.

-

Reflux the mixture for 4 hours.[3]

-

Pour the reaction mixture into 200 mL of cold deionized water with continuous stirring to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash with cold deionized water.

-

Dry the crude product.

-

Recrystallize the dried solid from ethanol to obtain the purified substituted phenylthiourea.[4]

Thermal Analysis of Aromatic Thioureas

The thermal properties of aromatic thioureas are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides information on the thermal stability and decomposition profile of the compound. For thiourea derivatives, TGA can reveal the onset of decomposition and the presence of any stable intermediates over a given temperature range.[5][6]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and solid-state transitions.[7] For thiourea compounds, DSC is used to determine the melting point and enthalpy of fusion.

General Experimental Protocol for Thermal Analysis

Instrumentation:

-

A calibrated thermogravimetric analyzer.

-

A calibrated differential scanning calorimeter.

TGA Procedure:

-

Place 5-10 mg of the finely ground sample into a TGA crucible (typically alumina or platinum).

-

Place the crucible onto the TGA balance.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

-

Record the mass loss as a function of temperature.

DSC Procedure:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Expected Thermal Properties of Aromatic Thioureas

While specific data for this compound is unavailable, the following table summarizes the expected thermal properties of aromatic thioureas based on data for analogous compounds.

| Thermal Property | Expected Range/Behavior | Analytical Technique |

| Melting Point (Tₘ) | 140 - 200 °C | DSC |

| Decomposition Onset (Tₒ) | > 170 °C | TGA |

| Decomposition Profile | Typically a multi-step decomposition process.[5] | TGA |

Note: The presence of the ethynyl group, a reactive moiety, may influence the thermal stability of this compound, potentially leading to a lower decomposition temperature or a more complex decomposition pathway involving polymerization or other reactions of the triple bond.

Biological Significance of Thiourea Derivatives

Thiourea derivatives are a prominent class of compounds in drug discovery due to their wide spectrum of biological activities. They have been reported to possess anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] The mechanism of action is often attributed to the ability of the thiourea moiety to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The investigation of novel substituted thioureas like the (4-Ethynylphenyl) derivative continues to be an active area of research for the development of new therapeutic agents.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted phenylthiourea derivative.

Caption: A generalized workflow for the synthesis and characterization of substituted phenylthioureas.

References

(4-Ethynylphenyl)thiourea: A Technical Guide to its Molecular Geometry and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular geometry and conformational properties of (4-Ethynylphenyl)thiourea. Due to the absence of publicly available crystal structure data for this specific molecule, this guide leverages data from closely related aryl thiourea derivatives characterized by X-ray crystallography and computational studies to present an inferred model of its structural parameters. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential role in drug design, particularly in the context of anticancer research.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and catalysis. The incorporation of an ethynylphenyl group into the thiourea scaffold introduces a rigid, linear moiety that can influence molecular conformation, intermolecular interactions, and biological activity. This compound, with its potential for forming specific hydrogen bonding patterns and engaging in π-stacking interactions, is a molecule of significant interest for rational drug design. This guide aims to provide a detailed understanding of its structural characteristics.

Molecular Geometry and Conformation

While a definitive crystal structure for this compound is not available in the public domain, its molecular geometry can be reliably inferred from computational studies and experimental data of analogous phenylthiourea derivatives. Density Functional Theory (DFT) calculations on similar molecules provide insights into bond lengths, bond angles, and dihedral angles.

The thiourea moiety generally adopts a planar or near-planar conformation. The key structural features of this compound are expected to be:

-

Planarity of the Thiourea Group: The N-C(S)-N backbone is largely planar.

-

Rotation around the Phenyl-Nitrogen Bond: The primary conformational flexibility arises from the rotation around the C(phenyl)-N bond, defined by the dihedral angle.

-

Linearity of the Ethynyl Group: The C≡C-H group maintains a linear geometry.

Estimated Molecular Parameters

The following table summarizes the estimated bond lengths, bond angles, and dihedral angles for this compound based on DFT studies of related phenylthiourea compounds.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Estimated Value |

| Bond Lengths (Å) | |||||

| C=S | ~1.68 - 1.71 | ||||

| C-N (thiourea) | ~1.33 - 1.38 | ||||

| C(phenyl)-N | ~1.42 - 1.45 | ||||

| C≡C | ~1.20 - 1.22 | ||||

| C(phenyl)-C(ethynyl) | ~1.43 - 1.45 | ||||

| Bond Angles (°) | |||||

| N-C-S | ~118 - 122 | ||||

| N-C-N | ~116 - 120 | ||||

| C(phenyl)-N-C | ~125 - 130 | ||||

| C(phenyl)-C-C(ethynyl) | ~120 | ||||

| C-C≡C | ~178 - 180 | ||||

| Dihedral Angles (°) | |||||

| Phenyl-Thiourea | C(phenyl)-C(phenyl)-N-C(thiourea) | ~30 - 60 |

Disclaimer: The values presented in this table are estimations derived from computational data of structurally similar compounds and should be considered as such in the absence of direct experimental data for this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aryl thioureas involves the reaction of the corresponding amine with an isothiocyanate.

Materials:

-

4-Ethynylaniline

-

Benzoyl isothiocyanate (or a suitable isothiocyanate precursor)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Preparation of the Amine Solution: Dissolve 4-ethynylaniline (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Isothiocyanate: To the stirred solution, add benzoyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Acidify the aqueous mixture with dilute HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and then with a saturated solution of sodium bicarbonate.

-

Wash again with water until the filtrate is neutral.

-

-

Purification:

-

Dry the crude product under vacuum.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Single Crystal X-ray Diffraction (Hypothetical Protocol)

Should single crystals of this compound be obtained, the following general protocol for X-ray diffraction analysis would be applicable.

Crystal Growth:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature is a common method for growing single crystals.

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Potential Biological Significance and Signaling Pathways

The ethynylphenyl moiety is a recognized pharmacophore in drug discovery, often imparting favorable properties such as increased metabolic stability and enhanced binding affinity to target proteins. Compounds containing this group have been investigated for a variety of biological activities, with a significant focus on anticancer applications. They have been shown to interact with various cellular targets, including kinases and tubulin.

Given the prevalence of ethynylphenyl-containing compounds as kinase inhibitors, a hypothetical signaling pathway diagram is presented below, illustrating a potential mechanism of action for this compound in a cancer context.

An In-Depth Technical Guide to the Synthesis of (4-Ethynylphenyl)thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of a novel class of compounds: (4-ethynylphenyl)thiourea derivatives. These compounds are of significant interest to the scientific and drug development communities due to the versatile reactivity of the ethynyl group, which allows for further molecular elaborations, and the established broad-spectrum biological activity of the thiourea pharmacophore. This document outlines a plausible and robust synthetic methodology, presents representative characterization data, and discusses potential biological applications based on existing literature for analogous structures. Detailed experimental protocols and visual workflows are provided to facilitate the practical implementation of this synthesis in a research and development setting.

Introduction

Thiourea derivatives are a well-established class of compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The presence of the N-C=S backbone allows for crucial hydrogen bonding interactions with biological targets. The incorporation of a 4-ethynylphenyl moiety introduces a reactive handle for "click" chemistry and other functionalizations, opening avenues for the development of novel probes, targeted therapeutics, and multifunctional molecules. This guide details a practical synthetic approach to a library of this compound derivatives, starting from the readily available precursor, 4-ethynylaniline.

Synthetic Strategy

The most direct and widely employed method for the synthesis of unsymmetrical N,N'-disubstituted thioureas is the reaction of a primary amine with an isothiocyanate. In this proposed synthesis, 4-ethynylaniline serves as the key primary amine, which can be reacted with a variety of commercially available or readily synthesized isothiocyanates to generate a library of this compound derivatives.

General Reaction Scheme:

Prospective Biological Activity Screening of (4-Ethynylphenyl)thiourea: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethynylphenyl)thiourea is a novel chemical entity for which, to date, no biological activity data has been published. This technical guide provides a prospective analysis of its potential therapeutic applications based on a systematic review of the established bioactivities of its core structural motifs: the phenylthiourea scaffold and the 4-ethynylphenyl group. Phenylthiourea derivatives are widely recognized for their antimicrobial and anticancer properties, while the ethynylphenyl moiety is a key feature in several potent kinase inhibitors. This document outlines a comprehensive screening strategy to elucidate the biological profile of this compound, complete with detailed experimental protocols, rationale based on quantitative data from analogous compounds, and visual workflows to guide laboratory implementation.

Introduction and Rationale

The compound this compound integrates two pharmacologically significant moieties. The thiourea group (-NH-C(S)-NH-) is a versatile pharmacophore known to engage in hydrogen bonding and coordinate with metal ions, contributing to a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer effects.[1][2] The phenylthiourea subclass, in particular, has been the subject of extensive investigation, demonstrating notable cytotoxicity against various cancer cell lines and broad-spectrum antimicrobial activity.[2][3][4][5]

The 4-ethynylphenyl group features a terminal alkyne on a phenyl ring. This functional group is of significant interest in medicinal chemistry as it can participate in covalent bonding with target proteins, act as a rigid linker, or occupy hydrophobic pockets within enzyme active sites. Notably, the ethynylphenyl motif is present in several approved and investigational kinase inhibitors, where it often contributes to high-affinity binding and selectivity.[6][7] Kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase, are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[8][9]

Given the established activities of these constituent parts, it is hypothesized that this compound may exhibit potent antimicrobial , anticancer (cytotoxic) , and/or kinase inhibitory activity. This guide proposes a systematic screening cascade to evaluate these potential biological functions.

Synthesis of this compound

Prior to biological screening, the synthesis of the target compound is required. A common method for the synthesis of phenylthioureas involves the reaction of the corresponding aniline with an isothiocyanate. In this case, 4-ethynylaniline would be the starting material. A plausible synthetic route is the reaction of 4-ethynylaniline with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions.[4]

Proposed Biological Screening Cascade

A tiered approach is recommended to efficiently screen for the biological activity of this compound.

Caption: Proposed screening cascade for this compound.

Tier 1: Antimicrobial Activity Screening

The phenylthiourea scaffold is a well-established antimicrobial pharmacophore.[4][5] Therefore, initial screening should assess the antibacterial and antifungal properties of the compound.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Structurally Related Phenylthiourea Derivatives (µg/mL)

| Compound | S. aureus | S. epidermidis | E. coli | C. albicans | Reference |

| 1-Phenyl-3-(p-chlorophenyl)thiourea | 50 | 50 | >400 | 100 | [5] |

| 1-Phenyl-3-(p-bromophenyl)thiourea | 50 | 50 | >400 | 100 | [5] |

| 1-Phenyl-3-(p-methylphenyl)thiourea | 100 | 100 | >400 | 100 | [5] |

| 1-Phenyl-3-(p-nitrophenyl)thiourea | 50 | 50 | 400 | 50 | [5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~2.5 x 10^3 CFU/mL).

-

Inoculation: Add 10 µL of the microbial suspension to each well, except for the sterility control wells.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum) for each microorganism.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Tier 1: Anticancer Cytotoxicity Screening

Thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3][12] The MTT assay is a standard colorimetric assay for assessing cell viability.

Data Presentation: Cytotoxic Activity (IC50 in µM) of Structurally Related Phenylthiourea Derivatives

| Compound | MCF-7 (Breast) | T47D (Breast) | HeLa (Cervical) | SW620 (Colon) | Reference |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 29.5 | 45.3 | 55.8 | - | [12] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | - | - | - | 1.5 | [3] |

| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | - | - | - | 7.6 | [3] |

| 1-Benzyl-3-phenylthiourea Pt(II) Complex | 10.96 | - | - | - | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13][14]

Caption: Workflow for the MTT cytotoxicity assay.

Tier 2: Kinase Inhibition Assays

Should the compound exhibit significant anticancer activity, a plausible mechanism of action, given the ethynylphenyl moiety, is the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Data Presentation: Inhibitory Activity (IC50 in nM) of Kinase Inhibitors with Ethynylphenyl or Related Moieties

| Kinase Target | Inhibitor | IC50 (nM) | Reference |

| EGFR | Gefitinib | 26-57 | [] |

| EGFR | Erlotinib | - | [16] |

| VEGFR2 | Vandetanib | 40 | [9][17] |

| VEGFR2 | Telatinib | 6 | [9] |

| Src | Dasatinib | <1.0 | [18] |

| Src Family | PP2 | 4-5 | [18] |

Experimental Protocol: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibition of kinases like EGFR, VEGFR, or Src.

-

Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP mix, and the test compound dilutions.

-

Kinase Reaction: In a 384-well plate, add 1 µL of the serially diluted this compound or control inhibitor (e.g., Staurosporine, or a specific inhibitor for the kinase being tested). Add 2 µL of the kinase enzyme solution. Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.[11][19][20]

Caption: General mechanism of kinase inhibition.

Conclusion

While this compound remains an uncharacterized molecule, its chemical structure strongly suggests a high potential for biological activity. The systematic screening cascade proposed in this guide, beginning with broad antimicrobial and anticancer assays and progressing to more specific mechanistic studies on kinase inhibition, provides a robust framework for elucidating its therapeutic potential. The provided protocols and comparative data for analogous compounds offer a solid foundation for initiating the experimental evaluation of this promising compound. The findings from these studies will be crucial in determining the future direction of research and development for this compound as a potential new therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. altmeyers.org [altmeyers.org]

- 10. connectjournals.com [connectjournals.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. jppres.com [jppres.com]

- 13. rsc.org [rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 20. promega.com.cn [promega.com.cn]

Methodological & Application

Application Notes and Protocols for Click Chemistry Reactions with (4-Ethynylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-Ethynylphenyl)thiourea in click chemistry reactions. This bifunctional molecule, possessing both a terminal alkyne for cycloaddition reactions and a thiourea moiety for potential biological interactions, is a versatile building block in medicinal chemistry, chemical biology, and materials science.

This compound is a valuable reagent for introducing a thiourea group onto a target molecule through a stable triazole linkage. The thiourea functional group is known for its diverse biological activities and its ability to form strong hydrogen bonds, making it a key pharmacophore in drug design.[1] The ethynyl group provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency, selectivity, and biocompatibility.[2][3][4]

Applications:

-

Drug Discovery and Medicinal Chemistry: The thiourea moiety is present in a variety of compounds with demonstrated anticancer, antiviral, and antibacterial properties.[1] By employing this compound in click reactions, novel drug candidates can be synthesized. For instance, it can be conjugated to azide-modified biomolecules, such as peptides or proteins, to create targeted therapeutics. The triazole ring formed during the click reaction is metabolically stable and can act as a pharmacologically acceptable linker.

-

Bioconjugation and Chemical Biology: This reagent can be used to label and track biomolecules. An azide-functionalized protein, nucleic acid, or cell surface can be readily modified with the ethynylphenylthiourea handle. The resulting thiourea-tagged biomolecule can then be used in studies related to protein-protein interactions, enzyme inhibition, or as a probe for cellular imaging when combined with a fluorescent azide partner.

-

Materials Science: this compound can be incorporated into polymers and other materials to impart specific functionalities. The thiourea group can enhance properties such as metal ion chelation or serve as a recognition site in chemical sensors.

Experimental Protocols

The following protocols are generalized for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of this compound with a generic azide partner. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) may be necessary for specific substrates.

Protocol 1: Small-Scale CuAAC Reaction in Organic Solvent

This protocol is suitable for the synthesis of small molecule conjugates.

Materials:

-

This compound

-

Azide-containing compound (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: A mixture of tert-butanol and water (1:1) or dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve this compound (1 equivalent) and the azide-containing compound (1.1 equivalents) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O).

-

Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

-

Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

-

Under the inert atmosphere, add the CuSO₄·5H₂O solution (0.05 equivalents).

-

Add the sodium ascorbate solution (0.1 equivalents) to the reaction mixture. The solution may turn a yellow-orange color, indicating the formation of the Cu(I) catalyst.

-

Seal the vial and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: CuAAC Bioconjugation in Aqueous Buffer

This protocol is adapted for the labeling of azide-modified biomolecules in an aqueous environment.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Sodium ascorbate or aminoguanidine as a reducing agent and antioxidant

-

Phosphate-buffered saline (PBS) or another suitable biological buffer

-

Reaction tube (e.g., microcentrifuge tube)

Procedure:

-

Prepare a stock solution of the azide-modified biomolecule in the desired buffer.

-

Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO.

-

Prepare a premixed solution of CuSO₄ and the copper ligand (e.g., THPTA) in water. A typical molar ratio is 1:5 (CuSO₄:Ligand).

-

Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) in water.

-

In a reaction tube, combine the azide-modified biomolecule solution and the this compound stock solution. The final concentration of the limiting reagent is typically in the micromolar to low millimolar range.

-

Add the premixed CuSO₄/ligand solution to the reaction mixture.

-

Initiate the reaction by adding the reducing agent.

-

Gently mix the solution and allow the reaction to proceed at room temperature or 37 °C. Reaction times can range from 30 minutes to several hours.

-

The labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or spin filtration.

Considerations for the Thiourea Moiety:

The thiourea group in this compound is generally stable under standard CuAAC conditions. However, it is important to be aware of potential side reactions. Thiols are known to be potent inhibitors of the CuAAC reaction.[5] Although thiourea exists predominantly in the thione form, it is in equilibrium with its thiol tautomer. At high concentrations or under specific pH conditions, this could potentially interfere with the copper catalyst. The use of a copper-chelating ligand like THPTA or TBTA is highly recommended, especially in bioconjugation reactions, as it can help to stabilize the Cu(I) catalyst and mitigate potential inhibition.

Quantitative Data

The following table provides illustrative quantitative data for a typical CuAAC reaction between this compound and benzyl azide, based on common outcomes for similar aromatic alkynes. Actual results may vary depending on the specific reaction conditions and the nature of the azide partner.

| Parameter | Value | Conditions |

| Reaction Time | 1 - 4 hours | Room Temperature |

| Yield | > 90% | Optimized conditions |

| Catalyst Loading (CuSO₄) | 1 - 5 mol% | - |

| Ligand to Copper Ratio | 5:1 | For aqueous reactions |

| Purity (after chromatography) | > 95% | - |

Visualizations

Caption: General scheme of the CuAAC reaction with this compound.

Caption: Experimental workflow for a small-scale CuAAC synthesis.

References

- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of (4-Ethynylphenyl)thiourea Containing Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of (4-Ethynylphenyl)thiourea containing monomers. The protocols detailed below are designed to guide researchers through the preparation of the monomer and its subsequent polymerization to yield poly(this compound), a polymer with potential applications in drug delivery, biomaterials, and sensor technology.

Introduction

Polymers containing thiourea moieties are of significant interest due to the unique chemical properties of the thiourea group, including its ability to form strong hydrogen bonds and coordinate with metal ions. When incorporated into a conjugated polymer backbone, such as that derived from the polymerization of ethynylphenyl monomers, these properties can be translated into materials with tunable electronic, optical, and biological characteristics. The polymerization of this compound monomers offers a pathway to novel functional polymers with potential for targeted drug delivery, controlled release systems, and as scaffolds in tissue engineering.

Monomer Synthesis: this compound

The synthesis of the this compound monomer can be achieved through a multi-step process involving a Sonogashira coupling reaction, deprotection, and subsequent reaction to form the thiourea group.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Iodoaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Thiophosgene or a suitable isothiocyanate precursor

-

Ammonia or an appropriate amine

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling of 4-Iodoaniline with TMSA:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodoaniline (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.

-

To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-((trimethylsilyl)ethynyl)aniline.

-

-

Deprotection of the Trimethylsilyl Group:

-

Dissolve the purified 4-((trimethylsilyl)ethynyl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-ethynylaniline.

-

-

Formation of the Thiourea Moiety:

-

Method A (using Thiophosgene): Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Dissolve 4-ethynylaniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add thiophosgene (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Bubble ammonia gas through the solution or add an aqueous solution of ammonia to form the terminal thiourea.

-

Extract the product with DCM, wash with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

-

Method B (using an Isothiocyanate):

-